1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea
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Overview
Description
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an indolinone moiety and a p-tolyl group attached to the urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea typically involves the reaction of 2-oxoindoline-5-carboxylic acid with p-tolyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The general reaction scheme is as follows:
Step 1: 2-Oxoindoline-5-carboxylic acid is reacted with p-tolyl isocyanate.
Step 2: The reaction mixture is heated under reflux in an appropriate solvent, such as dichloromethane or toluene.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biology: It is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indolinone moiety is known to interact with enzyme active sites, leading to inhibition of enzyme activity. This can result in the modulation of various biological pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Oxoindolin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a p-tolyl group.
1-(2-Oxoindolin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
1-(2-Oxoindolin-5-yl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a para-tolyl group.
Uniqueness
1-(2-Oxoindolin-5-yl)-3-(p-tolyl)urea is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-2-4-12(5-3-10)17-16(21)18-13-6-7-14-11(8-13)9-15(20)19-14/h2-8H,9H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKLLTAXZIECGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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